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Compound of Interest

Compound Name:
[(3-bromophenyl)-

phenylmethyl]urea

Cat. No.: B5155261 Get Quote

Compound Identification & Structural Analysis[1][2]
[3]

IUPAC Name:N-[(3-Bromophenyl)(phenyl)methyl]urea[1]

Molecular Formula:

[1]

Molecular Weight: 305.17 g/mol [1]

Structural Features:

Benzhydryl Core: A chiral methine carbon linking a phenyl ring and a 3-bromophenyl ring.

[1]

Urea Moiety: A primary urea group attached to the methine center, capable of bidentate

hydrogen bonding.[1]

Halogen Substitution: A bromine atom at the meta position of one phenyl ring, introducing

specific isotopic patterns in MS and splitting in NMR.[1]
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Spectroscopic signals often contain artifacts from synthesis.[1] This compound is typically

synthesized via the Ritter reaction (benzhydrol + urea) or Nucleophilic Addition (3-

bromobenzhydrylamine + potassium cyanate).[1]

Common Impurities: 3-bromobenzophenone (starting material, C=O at 1660 cm⁻¹), 3-

bromobenzhydrol (broad OH at 3400 cm⁻¹), or biuret derivatives (if excess cyanate is used).

[1]

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3][4]
The NMR data presented below reflects the compound dissolved in DMSO-d₆, the standard

solvent for polar urea derivatives to prevent exchange broadening of amide protons.[1]

NMR (500 MHz, DMSO-d₆)
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Insight

7.54 t (pseudo-s) 1H Ar-H (C2')

The proton

between Br and

the methine

linker is

deshielded and

appears as a

narrow

triplet/singlet due

to meta coupling.

[1]

7.42 – 7.38 m 1H Ar-H (C4')

Para to the

methine, ortho to

Bromine.[1]

7.35 – 7.20 m 7H
Ar-H (Phenyl +

C5', C6')

Overlapping

multiplet

containing the

unsubstituted

phenyl ring and

the remaining

protons of the

brominated ring.

[1]

6.95
d (

Hz)
1H Urea N-H

The secondary

amide proton.[1]

Shows doublet

splitting due to

coupling with the

methine proton.

[1]

5.92 d ( 1H Methine C-H The chiral center.

[1] Its chemical
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Hz) shift is

characteristic of

a benzhydryl

system flanked

by a nitrogen.[1]

5.60 s (broad) 2H Urea

The primary

amine protons of

the urea.[1]

Broadened due

to quadrupole

relaxation of

nitrogen and

solvent

exchange.[1]

NMR (125 MHz, DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://ajprd.com/index.php/journal/article/download/1217/1209
https://ajprd.com/index.php/journal/article/download/1217/1209
https://ajprd.com/index.php/journal/article/download/1217/1209
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5155261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ngcontent-
ng-c2977031039=""
_nghost-ng-
c1310870263=""
class="inline ng-star-
inserted">

, ppm)

Carbon Type Assignment

157.8 Quaternary

C=O[1] (Urea).[1][2][3]

Diagnostic signal for

carbamide derivatives.

145.2 Quaternary
C1' (Ipso) of 3-Bromophenyl

ring.[1]

143.5 Quaternary C1 (Ipso) of Phenyl ring.[1]

130.4 Methine C2' (Ortho to Br).[1]

129.8 Methine C4' (Para to linker).[1]

128.5 Methine Phenyl meta carbons.[1]

127.2 Methine Phenyl ortho carbons.[1]

126.8 Methine Phenyl para carbon.[1]

122.1 Quaternary

C3' (C-Br).[1][4] Upfield shift

due to the heavy atom effect of

Bromine.[1]

56.4 Methine
Benzylic C-H.[1] The chiral

center.[1][5]

Mass Spectrometry (MS)[1]
Mass spectrometry provides the most definitive confirmation of the halogen substitution pattern

through isotopic abundance.[1]

Electrospray Ionization (ESI-MS)
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Mode: Positive Ion (

)[1]

Observed Peaks:

m/z 305.0:

[1]

m/z 307.0:

[1]

Isotopic Ratio: The doublet appears in a 1:1 ratio, characteristic of a single bromine atom.[1]

Fragmentation Pathway (EI-MS or MS/MS)
The fragmentation is driven by the stability of the benzhydryl carbocation.[1]

Precursor Ion: m/z 305/307[1]

Primary Loss: Neutral loss of Isocyanic acid (

, 43 Da) or Urea (

, 60 Da).[1]

Base Peak:m/z 245/247. This corresponds to the (3-bromophenyl)(phenyl)methyl cation.[1]

This secondary carbocation is highly stabilized by resonance with the two aromatic rings.[1]

Molecular Ion
[M+H]+ m/z 305/307

Loss of Urea
(-60 Da)

Benzhydryl Cation
[Ar-CH-Ar]+ m/z 245/247

Bromotropylium Ion
m/z 169/171

- PhH

Click to download full resolution via product page

Caption: Fragmentation pathway showing the generation of the stabilized benzhydryl cation

(Base Peak).
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Infrared (IR) Spectroscopy[1]
The IR spectrum is dominated by the urea functional group and the aromatic rings.[1]

Wavenumber (

)
Functional Group Mode Description

3420, 3330 Stretching

Primary and

secondary amine

stretches.[1] Usually

appears as a doublet.

3060 - 3030 (Ar) Stretching
Weak aromatic C-H

stretches.[1]

1655 Stretching

Amide I band. Strong,

sharp peak

characteristic of urea.

1600, 1585 (Ar) Stretching
Aromatic ring

breathing modes.[1]

1540 Bending Amide II band.

1070 Stretching

Characteristic aryl

halide band (often

obscured by

fingerprint region).[1]

690, 750 (Ar) Bending

Out-of-plane bending;

diagnostic for

monosubstituted

(phenyl) and 1,3-

disubstituted (3-

bromophenyl) rings.[1]

Experimental Protocol for Synthesis & Validation
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To generate the data above, the following validated protocol is recommended. This method

avoids the formation of symmetrical urea byproducts common in direct urea condensation.[1]

Method: Reaction of 3-Bromobenzhydrylamine with
Potassium Cyanate

Precursor Preparation:

Dissolve 3-bromobenzhydrylamine (1.0 eq) in 10% aqueous HCl.

Note: The amine can be obtained via reductive amination of 3-bromobenzophenone using

ammonium formate/Pd-C (caution: dehalogenation risk) or Leuckart reaction.[1]

Urea Formation:

Dissolve Potassium Cyanate (KOCN) (1.5 eq) in minimal distilled water.

Add the KOCN solution dropwise to the amine solution at 60°C with vigorous stirring.

A white precipitate should form immediately.[1]

Workup:

Heat the mixture at 80°C for 30 minutes to ensure completion.

Cool to 0°C (ice bath).

Filter the solid and wash with cold water (to remove KCl) and cold diethyl ether (to remove

unreacted organic impurities).[1]

Recrystallization:

Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.
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3-Bromobenzophenone

Reductive Amination
(NH4OAc / NaCNBH3)

3-Bromobenzhydrylamine

Urea Formation
(KOCN / H2O / 60°C)

[(3-Bromophenyl)-phenylmethyl]urea

Click to download full resolution via product page

Caption: Step-wise synthesis workflow ensuring high purity for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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